molecular formula C17H19N3O4S B11022885 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine CAS No. 16264-09-8

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B11022885
CAS No.: 16264-09-8
M. Wt: 361.4 g/mol
InChI Key: SYVCJFNSTBNTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a chemical compound of significant interest in antimicrobial and pharmaceutical research, particularly as part of the nitrofuranyl piperazine chemical class. Compounds within this structural family have demonstrated potent activity against challenging bacterial pathogens, including Mycobacterium abscessus (Mab), which is known for its high intrinsic resistance to many antibiotics . The mechanism of action for related nitrofuranyl piperazines is distinct from other nitro-containing drugs and involves a cofactor F420-dependent reductive activation within the bacterial cell . Furthermore, research indicates that the antibacterial activity of these analogues can be influenced by bacterial glycerol metabolism, with mutations in glycerol kinase (glpK) being linked to reduced compound potency . Piperazine derivatives, in a broader context, are recognized as valuable scaffolds in medicinal chemistry and are extensively investigated for their potential across a wide spectrum of therapeutic areas . As a research chemical, this compound provides scientists with a versatile intermediate for probing biological mechanisms, investigating structure-activity relationships, and developing novel therapeutic agents. It is supplied exclusively for laboratory research applications.

Properties

CAS No.

16264-09-8

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C17H19N3O4S/c1-14-2-8-17(9-3-14)25(23,24)19-12-10-18(11-13-19)15-4-6-16(7-5-15)20(21)22/h2-9H,10-13H2,1H3

InChI Key

SYVCJFNSTBNTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Nitrophenyl)piperazine

The first step involves introducing the 4-nitrophenyl group to piperazine via NAS. This reaction typically employs 1-chloro-4-nitrobenzene and piperazine under basic conditions:

  • Conditions :

    • Solvent: N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

    • Base: Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

    • Temperature: 110–120°C for 12–24 hours.

  • Mechanism : The reaction proceeds via an SNAr mechanism, where the electron-deficient aryl chloride reacts with the piperazine’s secondary amine.

  • Yield : 60–74% after recrystallization.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The intermediate 4-(4-nitrophenyl)piperazine is then sulfonylated using 4-methylbenzenesulfonyl chloride :

  • Conditions :

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Base: Triethylamine (TEA) or pyridine

    • Temperature: 0°C to room temperature for 4–6 hours.

  • Mechanism : The sulfonyl chloride reacts with the remaining piperazine amine, forming the sulfonamide bond.

  • Yield : 70–85% after column chromatography.

Key Data :

StepReactantsConditionsYield (%)Source
1Piperazine + 1-chloro-4-nitrobenzeneDMF, K₂CO₃, 120°C74
24-(4-Nitrophenyl)piperazine + Tosyl chlorideDCM, TEA, RT85

Sulfonylation Followed by NAS

Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperazine

Piperazine is first monosulfonylated using 4-methylbenzenesulfonyl chloride :

  • Conditions :

    • Solvent: THF or DCM

    • Base: Aqueous sodium bicarbonate (NaHCO₃)

    • Stoichiometry: 1:1 molar ratio to favor mono-substitution.

  • Yield : 65–78%.

NAS with 1-Chloro-4-nitrobenzene

The sulfonylated piperazine undergoes NAS to introduce the 4-nitrophenyl group:

  • Conditions :

    • Solvent: DMF

    • Base: K₂CO₃

    • Temperature: 100–110°C for 24 hours.

  • Challenge : The electron-withdrawing sulfonyl group reduces piperazine nucleophilicity, requiring prolonged reaction times.

  • Yield : 50–62%.

Comparative Efficiency :

Order of StepsOverall Yield (%)AdvantagesLimitations
NAS → Sulfonylation63–71Higher NAS yields due to unhindered amineRequires strict stoichiometry
Sulfonylation → NAS32–49Avoids over-sulfonylationLower NAS efficiency

One-Pot Synthesis via Diethanolamine Intermediate

Bromination of Diethanolamine

Diethanolamine is treated with HBr to form 1,4-dibromo-2-butanol , which cyclizes to piperazine under basic conditions.

Sequential Functionalization

The in-situ-generated piperazine reacts with 1-chloro-4-nitrobenzene and 4-methylbenzenesulfonyl chloride in a single pot:

  • Conditions :

    • Solvent: 1-Butanol

    • Base: Sodium carbonate (Na₂CO₃)

    • Temperature: 120°C for 24 hours.

  • Yield : 37–44%.

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent waste.

Catalytic Methods and Recent Innovations

Palladium-Catalyzed Coupling

A patent describes using palladium catalysts for arylating sulfonylated piperazines:

  • Conditions :

    • Catalyst: Pd(OAc)₂ with triphenylphosphine (PPh₃)

    • Solvent: Toluene

    • Temperature: 80°C for 12 hours.

  • Yield : 55–60%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates NAS reactions:

  • Conditions :

    • Solvent: DMF

    • Temperature: 150°C for 1 hour.

  • Yield : 68% (NAS step).

Critical Analysis of Methodologies

Yield Optimization

  • NAS First : Preferred for higher overall yields (63–71%) due to the unhindered reactivity of piperazine.

  • Sulfonylation First : Limited by reduced nucleophilicity but useful for avoiding disubstitution.

Purity and Scalability

  • Column Chromatography : Essential for isolating monosubstituted products, but impractical for industrial-scale synthesis.

  • Recrystallization : 1,4-Dioxane and isopropanol yield >95% purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: The major product is 1-[(4-Methylphenyl)sulfonyl]-4-(4-aminophenyl)piperazine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

Antihistaminic Activity

Research indicates that 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine exhibits potential as an H1-antihistamine. This activity suggests its usefulness in treating allergic reactions and other histamine-related conditions. The compound's ability to interact with histamine receptors can provide relief from symptoms associated with allergies and asthma.

Antipsychotic Properties

Compounds containing piperazine rings are often studied for their antipsychotic effects. The structural features of this compound may enhance its efficacy in modulating neurotransmitter systems, particularly those involved in mood regulation and psychotic disorders.

Antimicrobial Effects

The presence of both the sulfonyl and nitrophenyl groups may contribute to the compound's antimicrobial properties. Studies have shown that similar piperazine derivatives can exhibit activity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development.

Synthesis and Derivative Formation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : Utilizing the sulfonyl group for substitution reactions.
  • Reduction Reactions : Modifying the nitrophenyl group to explore different derivatives.

These synthetic pathways can lead to the formation of various derivatives that may exhibit distinct biological activities or pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the interactions and effects of this compound:

  • Binding Affinity Studies : Research has focused on the compound's binding affinity to histamine receptors and other neurotransmitter systems. These studies help elucidate its mechanism of action and inform further drug development processes.
  • Comparative Analysis : Comparative studies with structurally similar compounds have highlighted the unique pharmacological profile of this compound, emphasizing its potential advantages in therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • Structure : Retains the 4-methylphenylsulfonyl group but replaces the 4-nitrophenyl with a 3-chlorobenzyl substituent.
  • Key Differences :
    • The 3-chlorobenzyl group is less electron-withdrawing than the nitro group, reducing resonance effects.
    • Molecular weight: 364.89 g/mol (vs. ~367.4 g/mol for the target compound).
  • Implications : Lower polarity and altered receptor binding compared to the nitro-substituted analog .
(2R)-1-[(4-tert-Butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine
  • Structure : Features a bulkier tert-butylphenylsulfonyl group and a methyl group on the piperazine ring.
  • Stereochemistry (R configuration) may enhance enantioselective biological activity .
1-Methyl-4-(4-nitrophenyl)piperazine
  • Structure : Lacks the sulfonyl group, with a methyl group instead.
  • Key Differences :
    • Lower molecular weight (222.0 g/mol) and reduced hydrogen-bonding capacity.
    • Simpler synthesis via nucleophilic substitution (e.g., 4-fluoronitrobenzene + methylpiperazine) .

Functional Group Modifications

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)
  • Structure : Nitro group is part of the sulfonyl substituent (4-nitrophenylsulfonyl) with a benzhydryl group.
  • Electronic effects differ due to nitro placement on the sulfonyl rather than the phenylpiperazine .
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
  • Structure : Replaces sulfonyl with a 2-fluorobenzoyl group.
  • Key Differences: The benzoyl group introduces ketone functionality, altering metabolic pathways.

Enantiomeric Derivatives

Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • Structure : Chiral center at the benzhydryl carbon.
  • Key Differences :
    • Levorotatory and dextrorotatory enantiomers exhibit distinct pharmacological profiles (e.g., antihistaminic activity).
    • High optical purity (>99%) is achievable via stereoselective synthesis .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine 367.4 3.2 0.12
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 364.89 3.8 0.08
1-Methyl-4-(4-nitrophenyl)piperazine 222.0 1.5 1.50
(2R)-1-[(4-tert-Butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine 445.5 4.5 0.05

Key Observations :

  • The nitro group in the target compound reduces LogP compared to chlorobenzyl analogs.
  • Bulkier substituents (e.g., tert-butyl) drastically decrease solubility .

Biological Activity

1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, a compound with a complex piperazine structure, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methylphenyl sulfonyl group and a nitrophenyl moiety. Its molecular formula is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 361.42 g/mol. The structural configuration allows for interactions with various biological targets, leading to its pharmacological effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In a study focusing on its effects on glioblastoma, the compound demonstrated the ability to mitigate radiation-induced cognitive decline in mice while preserving neural stem/progenitor cell populations. It inhibited microglia activation and reduced pro-inflammatory cytokine expression, particularly interleukin-6, thereby promoting neuroprotection post-irradiation .

The mechanism by which this compound exerts its effects appears to involve the activation of the hedgehog signaling pathway, which is crucial for cellular growth and differentiation. This pathway's modulation has implications for both tumor growth inhibition and neuroprotection following radiation therapy .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural modifications. For instance, variations in substituents on the piperazine ring can significantly alter their potency against different cancer cell lines. Studies have shown that specific modifications can enhance or diminish cytotoxic effects, suggesting that careful design of piperazine derivatives could lead to more effective therapeutic agents .

Cytotoxicity Studies

In vitro assays have demonstrated variable cytotoxicity across different cancer cell lines for compounds related to this compound. For example, derivatives were tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay. The results indicated that while some derivatives showed high cytotoxic activity, others exhibited modest effects depending on their structural features .

Summary of Research Findings

StudyFindings
Compound mitigates cognitive decline post-radiation in mice; enhances neural stem cell survival.
Variations in piperazine structure influence antitumor activity; specific modifications enhance efficacy.
Cytotoxicity varies across cancer cell lines; structure-dependent effects noted in derivative testing.

Case Studies

  • Neuroprotection Post-Irradiation : In a mouse model, treatment with this compound after cranial irradiation resulted in preserved cognitive functions and reduced inflammation in brain tissues .
  • Antitumor Efficacy : A derivative of this compound was tested against various cancer lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through specific signaling pathways .

Q & A

Q. What are the optimized synthetic routes for 1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Formation of the piperazine intermediate via nucleophilic substitution using 4-nitrophenylpiperazine.
  • Step 2 : Sulfonylation of the intermediate with 4-methylbenzenesulfonyl chloride in solvents like dimethylformamide (DMF) or acetonitrile under nitrogen atmosphere to prevent hydrolysis .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    Key parameters: Reaction temperature (40–60°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.), and pH control (neutral to slightly basic) to avoid side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for nitrophenyl and methylphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. for C17_{17}H17_{17}N3_3O4_4S: 371.09 g/mol) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How does the compound interact with biological targets, such as neurotransmitter receptors?

The piperazine core and sulfonyl/nitrophenyl substituents enable dual interactions:

  • Dopamine/Serotonin Receptors : The nitrophenyl group may act as an electron-withdrawing motif, enhancing binding to 5-HT2A_{2A} or D2_2 receptors. Molecular docking studies suggest hydrophobic interactions with transmembrane helices .
  • Enzyme Inhibition : Sulfonamide derivatives inhibit carbonic anhydrase isoforms (e.g., hCA I/II) via coordination to the zinc ion in the active site .
    Methodological Note : Radioligand binding assays (e.g., 3^3H-spiperone for D2_2) and enzyme kinetics (Michaelis-Menten analysis) are recommended to quantify affinity (Ki_i) and inhibition constants (IC50_{50}) .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Discrepancies often arise from:

  • Structural Variations : Minor substituent changes (e.g., fluorine vs. methyl groups) alter pharmacokinetics. Compare analogs like 1-(4-fluorophenyl)piperazine (Item 24421) vs. 1-(4-methylphenyl)sulfonyl derivatives .
  • Assay Conditions : Cell lines (HEK-293 vs. CHO) or incubation times affect potency. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
    Case Study : A 2025 study found that 4-nitrophenyl derivatives showed 10x higher hCA II inhibition than 3-nitrophenyl analogs due to better steric alignment .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating cytotoxicity and therapeutic potential?

  • Cancer Cell Lines : MCF-7 (breast) or A549 (lung) cells treated with 10–100 µM compound for 48h; measure viability via MTT assay .
  • Microbial Strains : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria using agar dilution (MIC values) .
    Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50} and compare with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can computational methods enhance the study of this compound?

  • Molecular Dynamics (MD) : Simulate receptor-ligand stability (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. A 2024 model achieved R2^2 = 0.89 for piperazine analogs .

Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite hydrophilic substituents?

While the sulfonyl group enhances polarity, the nitrophenyl moiety introduces hydrophobicity. Mitigation Strategies :

  • Prodrug Design : Introduce phosphate esters at the piperazine nitrogen for transient solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve dispersibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.